4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino}phenol
Overview
Description
4-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}phenol is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenol group
Preparation Methods
The synthesis of 4-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}phenol typically involves multiple steps. One common method is the reduction of Schiff bases. This process involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reduced using sodium borohydride to yield the desired thiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and more efficient reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
4-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including dyes and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}phenol involves its interaction with specific molecular targets. The thiazole ring and phenol group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can alter biochemical pathways and physiological responses, making it a valuable compound for drug development and biochemical research .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-(Anilinomethyl)phenol
- 4-[(4-Methoxyphenyl)methylene]amino]phenol These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the thiazole ring and methoxyphenyl group in 4-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}phenol distinguishes it from these related compounds, providing distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-methylamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-19(13-5-7-14(20)8-6-13)17-18-16(11-22-17)12-3-9-15(21-2)10-4-12/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUREXRGPRYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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